molecular formula C16H19N3O B12594402 4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one CAS No. 649748-92-5

4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one

Cat. No.: B12594402
CAS No.: 649748-92-5
M. Wt: 269.34 g/mol
InChI Key: GGSLXXFLYRQXGG-UHFFFAOYSA-N
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Description

4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one typically involves the reaction of 8-methylquinolin-2(1H)-one with cyclohexylidenehydrazine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinoline N-oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in a variety of substituted quinoline compounds.

Scientific Research Applications

4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one is unique due to its specific quinoline core structure combined with the cyclohexylidenehydrazinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

649748-92-5

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

4-(2-cyclohexylidenehydrazinyl)-8-methyl-1H-quinolin-2-one

InChI

InChI=1S/C16H19N3O/c1-11-6-5-9-13-14(10-15(20)17-16(11)13)19-18-12-7-3-2-4-8-12/h5-6,9-10H,2-4,7-8H2,1H3,(H2,17,19,20)

InChI Key

GGSLXXFLYRQXGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=O)N2)NN=C3CCCCC3

Origin of Product

United States

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